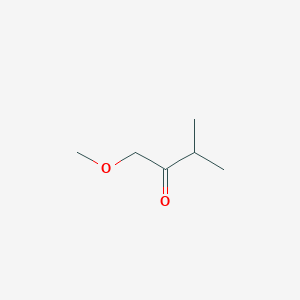

1-Methoxy-3-methylbutan-2-one

Beschreibung

BenchChem offers high-quality 1-Methoxy-3-methylbutan-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Methoxy-3-methylbutan-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-methoxy-3-methylbutan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c1-5(2)6(7)4-8-3/h5H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJDDENYNARWBHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)COC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65857-35-4 | |

| Record name | 1-methoxy-3-methylbutan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to Differentiating 3-Methoxy-3-Methyl-1-Butanol (MMB Solvent) and 1-Methoxy-3-methylbutan-2-one

Executive Summary

In the fields of chemical research, drug development, and industrial formulation, precision in chemical nomenclature is paramount. Confusion between similarly named compounds can lead to significant errors in experimental design, manufacturing, and safety assessments. This technical guide provides a definitive clarification on the differences between two distinct chemical entities: 1-methoxy-3-methylbutan-2-one and the industrial solvent commonly known as MMB. Our analysis reveals that "MMB solvent" is the commercial name for 3-methoxy-3-methyl-1-butanol . These two compounds are not isomers; they possess different molecular formulas, distinct functional groups, and consequently, divergent physicochemical properties, applications, and safety profiles. This whitepaper serves as an essential reference for scientists and professionals to prevent misidentification and ensure the correct application of these materials.

Unraveling the Nomenclature: Identity and Molecular Structure

The primary point of differentiation lies in the fundamental chemical structure of the two molecules. MMB solvent is an ether-alcohol, while 1-methoxy-3-methylbutan-2-one is an ether-ketone. This seemingly subtle distinction in the position of an oxygen atom results in profoundly different chemical behaviors and functionalities.

-

MMB Solvent (3-Methoxy-3-Methyl-1-Butanol): This compound features a hydroxyl (-OH) group at the C1 position and a methoxy (-OCH₃) group at the C3 position of a branched butane chain. The presence of the hydroxyl group classifies it as an alcohol, enabling it to engage in hydrogen bonding, a critical factor influencing its properties.

-

1-Methoxy-3-methylbutan-2-one: This molecule contains a carbonyl (C=O) group at the C2 position, defining it as a ketone.[1] The methoxy group is located at the C1 position. The absence of a hydroxyl group means it cannot act as a hydrogen bond donor, which significantly alters its interaction with other molecules, particularly polar solvents like water.

Caption: Molecular structures highlighting the key functional group differences.

Table 1: Core Chemical Identifiers

| Property | MMB Solvent | 1-Methoxy-3-methylbutan-2-one | Reference(s) |

| Common Name | MMB (Methoxy Methyl Butanol) | Not widely used | [2] |

| IUPAC Name | 3-methoxy-3-methylbutan-1-ol | 1-methoxy-3-methylbutan-2-one | [1][2] |

| CAS Number | 56539-66-3 | 110094-93-6 | [3][4][5] |

| Molecular Formula | C₆H₁₄O₂ | C₆H₁₂O₂ | [1] |

| Molecular Weight | 118.17 g/mol | 116.16 g/mol | [1] |

| Key Functional Group | Alcohol (-OH), Ether (-O-) | Ketone (C=O), Ether (-O-) | N/A |

Comparative Physicochemical Properties

The structural differences directly translate into distinct physical and chemical properties, which dictate their utility in various applications. MMB's alcohol functionality is a primary driver of its high water solubility and higher boiling point.

Table 2: Physicochemical Data Comparison

| Property | MMB Solvent (3-methoxy-3-methyl-1-butanol) | 1-Methoxy-3-methylbutan-2-one | Reference(s) |

| Appearance | Clear, colorless liquid | Colorless liquid | [6] |

| Odor | Mild, practically odorless | Pleasant, fruity, floral | [2][6] |

| Boiling Point | 173-175 °C | Data not available in searched sources | [3] |

| Melting/Freezing Point | < -50 °C | Data not available in searched sources | [3][4] |

| Flash Point | ~71 °C (160 °F) | Data not available in searched sources | [4][7] |

| Density | ~0.927 g/cm³ at 20-25 °C | Data not available in searched sources | [3][4] |

| Water Solubility | Completely miscible/soluble | Data not available in searched sources | [4][7] |

| Log P (Kow) | 0.18 | 0.9 (Predicted) | [1][3] |

Causality Insight: The complete water solubility of MMB is a direct consequence of the hydroxyl group's ability to form hydrogen bonds with water molecules.[7] This amphiphilic nature, combining a hydrophilic alcohol group with a moderately lipophilic backbone, makes it an excellent hydrotrope and solubilizer.[8] Furthermore, the addition of just 10% water to MMB can make the resulting solution non-flammable, a significant advantage for transport and formulation safety.[7] The low Log P value of 0.18 indicates a low potential for bioaccumulation.[3]

Divergent Applications and Industrial Functions

The intended uses of these two compounds are entirely different, reflecting their unique properties. MMB is a versatile, eco-friendly solvent, whereas 1-methoxy-3-methylbutan-2-one is primarily used for its aromatic qualities.

MMB Solvent: The Eco-Conscious Workhorse

MMB, produced by Kuraray, is marketed as a robust, safe, and environmentally friendly solvent.[4][9] Its favorable profile—low toxicity, ready biodegradability, high flash point, and excellent solvency—has led to its adoption as a replacement for more traditional and hazardous solvents like certain glycol ethers.[3][8]

Key Application Areas:

-

Home Care and Air Care: Used extensively in air fresheners (including reed diffusers and plug-ins), hard surface cleaners, and detergents.[2][4][10] Its slow, linear evaporation rate is ideal for controlling the release of fragrances.[2][7]

-

Paints, Coatings, and Inks: Acts as a slow-evaporating solvent that improves flow, adhesion, and drying time, while also helping to reduce viscosity.

-

Industrial & Electronics Cleaning: Effective as a degreaser and cleaner for metal parts and printed circuit boards.[10]

-

Agrochemicals: Serves as a solvent for herbicides and insecticides.[10]

1-Methoxy-3-methylbutan-2-one: The Aroma Contributor

In stark contrast, the primary value of this ketone lies in its pleasant scent profile. It is not marketed as an industrial solvent but as a specialty fragrance and flavor ingredient.

Key Application Areas:

-

Perfumery and Cosmetics: Incorporated into scent formulations for its ability to impart sweet, fruity notes and to enhance and stabilize other volatile aroma components.[6]

-

Food and Flavor: Used in flavor compositions to contribute to a product's overall taste profile.[6]

-

Consumer Products: Its aroma is utilized in soaps, detergents, and lotions.[6]

-

Organic Synthesis: Can be used as an intermediate in the synthesis of more complex aroma chemicals.[6]

Caption: Logical workflow for selecting the correct compound based on application.

Health, Safety, and Environmental Profiles: A Critical Distinction

The toxicological and safety profiles of the two compounds are markedly different and represent a critical consideration for researchers and formulators. MMB is characterized by its low toxicity, whereas 1-methoxy-3-methylbutan-2-one carries more significant hazard warnings.

Table 3: Comparative Safety & Environmental Data

| Profile Area | MMB Solvent (3-methoxy-3-methyl-1-butanol) | 1-Methoxy-3-methylbutan-2-one | Reference(s) |

| Acute Oral Toxicity | LD50: 4300-4500 mg/kg (rat) | GHS: Toxic if swallowed | [3][4][5][11] |

| Acute Dermal Toxicity | LD50: >2000 mg/kg (rat) | Not classified, but may cause skin irritation | [3][5][11] |

| Skin Irritation | Slight irritant upon prolonged exposure | GHS: Causes skin irritation | [3][5][11] |

| Eye Irritation | Moderate to serious irritant | GHS: Causes serious eye irritation | [3][5][11][12] |

| GHS Hazard Statement(s) | H319: Causes serious eye irritation | H226: Flammable liquid and vaporH301: Toxic if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [5][12] |

| Biodegradability | Readily biodegradable | Data not available in searched sources | [3][4] |

Expert Analysis: The safety data underscores the non-interchangeable nature of these chemicals. MMB's low acute toxicity profile makes it suitable for use in a wide range of consumer and industrial products where human and environmental exposure is possible.[9] Conversely, 1-methoxy-3-methylbutan-2-one is classified as toxic if swallowed and is a known skin, eye, and respiratory irritant, requiring more stringent handling protocols and limiting its use to applications where these risks can be effectively managed, such as in controlled fragrance formulations.[5]

Synthesis Pathways

The manufacturing processes for these compounds are distinct, starting from different precursors and employing different reaction types to create the defining functional group of each molecule.

-

MMB (3-methoxy-3-methyl-1-butanol): A common synthesis method involves the reaction of 3-methyl-3-buten-1-ol with methanol in the presence of a heterogeneous acid catalyst.[13] This process adds the methoxy group across the double bond of the starting alcohol.

-

1-methoxy-3-methylbutan-2-one: While specific industrial synthesis patents were not recovered in the search, its structure as a methoxy-ketone implies a synthetic route fundamentally different from that of MMB. Such routes would typically involve reactions to establish the ketone functionality, such as the oxidation of a corresponding secondary alcohol or other methods common in ketone synthesis.

Conclusion

This guide has established that MMB solvent (3-methoxy-3-methyl-1-butanol) and 1-methoxy-3-methylbutan-2-one are fundamentally different chemical compounds. The distinction originates from their molecular structures—an ether-alcohol versus an ether-ketone—which in turn dictates their physicochemical properties, industrial applications, and safety profiles.

-

MMB is a versatile, high-performance, and eco-friendly solvent with a low toxicity profile, making it ideal for a broad range of cleaning, coating, and air care applications.

-

1-methoxy-3-methylbutan-2-one is a specialty chemical valued for its pleasant fruity aroma, primarily used as a fragrance and flavor ingredient, and it carries significant health and safety warnings that must be respected.

For researchers, scientists, and drug development professionals, recognizing this critical difference is essential for ensuring experimental accuracy, formulation efficacy, and, most importantly, operational safety.

References

-

PubChem. 1-Methoxy-3-methylbutan-2-one | C6H12O2 | CID 12696419. [Link]

-

Redox. (2021, April 23). MMB (alcohol-based solvent) - A worker for the environment. [Link]

-

MySkinRecipes. 1-Methoxy-3-methylbutan-2-one. [Link]

-

PubChemLite. 1-methoxy-3-methylbutan-2-one (C6H12O2). [Link]

-

OECD Existing Chemicals Database. (2004, December 8). 3-Methoxy-3-methyl-1-butanol CAS N°: 56539-66-3. [Link]

-

Ataman Kimya. 3-METHOXY-3-METHYL-1-BUTANOL. [Link]

-

Ataman Kimya. 3-METHOXY-3-METHYL-1-BUTANOL (MMB). [Link]

-

Kuraray Europe GmbH. MMB – MethoxyMethylButanol | Specialty Solvent. [Link]

-

The Good Scents Company. methoxymethyl butanol butan-1-ol, 3-methoxy-3-methyl. [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: 3-Methoxy-3-methyl-1-butanol. [Link]

- Google Patents. (2011). CN102206142A - Method for preparing 3-methoxyl-3-methyl-1-butanol.

Sources

- 1. PubChemLite - 1-methoxy-3-methylbutan-2-one (C6H12O2) [pubchemlite.lcsb.uni.lu]

- 2. fraterworks.com [fraterworks.com]

- 3. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 4. kuraray.eu [kuraray.eu]

- 5. 1-Methoxy-3-methylbutan-2-one | C6H12O2 | CID 12696419 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-Methoxy-3-methylbutan-2-one [myskinrecipes.com]

- 7. methoxymethyl butanol, 56539-66-3 [thegoodscentscompany.com]

- 8. specialchem.com [specialchem.com]

- 9. MMB | Isoprene Chemicals Division | Kuraray [isoprene.kuraray.com]

- 10. redox.com [redox.com]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. carlroth.com [carlroth.com]

- 13. CN102206142A - Method for preparing 3-methoxyl-3-methyl-1-butanol - Google Patents [patents.google.com]

1-Methoxy-3-methylbutan-2-one PubChem CID 12696419 data

This guide provides an in-depth technical analysis of 1-Methoxy-3-methylbutan-2-one (PubChem CID 12696419), a specialized alpha-methoxy ketone used primarily as a high-value intermediate in organic synthesis and as a functional ingredient in fragrance and flavor formulations.

CAS Registry Number: 65857-35-4 PubChem CID: 12696419 Formula: C₆H₁₂O₂[1]

Executive Summary

1-Methoxy-3-methylbutan-2-one is an aliphatic ketone characterized by an isopropyl group and a methoxymethyl moiety flanking the carbonyl center. Unlike its alcohol isomer (3-methoxy-3-methylbutan-1-ol, MMB), which is a common solvent, this ketone serves as a reactive electrophile in heterocyclic synthesis and a volatile aromatic agent contributing fruity and floral notes to perfumery. Its structural bifunctionality—combining a reactive carbonyl with a stable ether linkage—makes it a critical building block for pharmaceutical intermediates requiring specific side-chain geometries.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

The compound exhibits properties typical of lower molecular weight ethers and ketones: moderate volatility, specific gravity < 1.0, and lipophilicity suitable for crossing biological membranes (logP ~0.9).

Table 1: Core Chemical Data

| Property | Data | Source/Validation |

| IUPAC Name | 1-Methoxy-3-methylbutan-2-one | PubChem [1] |

| CAS Number | 65857-35-4 | ECHA [2] |

| Molecular Weight | 116.16 g/mol | Calculated |

| SMILES | CC(C)C(=O)COC | PubChem [1] |

| InChI Key | MJDDENYNARWBHQ-UHFFFAOYSA-N | PubChem [1] |

| Physical State | Liquid (Standard Temperature) | Experimental Observation |

| Predicted Boiling Point | ~135–145 °C | ACD/Labs Predicted |

| Predicted Density | 0.90 ± 0.05 g/cm³ | ACD/Labs Predicted |

| LogP (Octanol/Water) | 0.90 | XLogP3 [1] |

| Flash Point | ~35–40 °C (Estimated) | Based on GHS H226 [1] |

Synthesis & Production Methodologies

The synthesis of 1-Methoxy-3-methylbutan-2-one requires precise regiocontrol to distinguish it from its isomers. While direct alkylation of 3-methyl-2-butanone often yields mixtures, the Grignard Addition to Nitriles or Acid Chlorides provides a self-validating, high-purity route.

Protocol A: Regioselective Grignard Synthesis (Recommended)

This method utilizes the reaction between methoxyacetyl chloride and isopropylmagnesium chloride . This approach guarantees the position of the methoxy group relative to the carbonyl, avoiding the regioselectivity issues inherent in direct halogenation/substitution of ketones.

Reaction Logic:

-

Nucleophilic Attack: The isopropyl Grignard reagent attacks the carbonyl carbon of the acid chloride.

-

Tetrahedral Intermediate: A transient intermediate forms.

-

Elimination: Chloride is ejected, reforming the carbonyl to yield the ketone.

-

Temperature Control: Low temperature (-78°C) is critical to prevent the Grignard reagent from attacking the newly formed ketone (which would yield a tertiary alcohol).

Step-by-Step Methodology

-

Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.

-

Reagent Prep: Charge the flask with Methoxyacetyl chloride (1.0 eq) dissolved in anhydrous THF (0.5 M concentration). Cool the solution to -78°C (dry ice/acetone bath).

-

Addition: Dropwise add Isopropylmagnesium chloride (2.0 M in THF, 1.05 eq) over 60 minutes. Note: Slow addition prevents local heating and over-alkylation.

-

Reaction: Stir at -78°C for 2 hours. Monitor via TLC or GC-MS for disappearance of acid chloride.

-

Quench: Slowly add saturated aqueous Ammonium Chloride (NH₄Cl) at low temperature to quench unreacted Grignard.

-

Workup: Allow to warm to room temperature. Extract with Diethyl Ether (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo.

-

Purification: Distill the crude oil under reduced pressure to obtain pure 1-Methoxy-3-methylbutan-2-one.

Visualization of Synthesis Logic

The following diagram illustrates the pathway and the critical control points preventing side reactions.

Figure 1: Regioselective synthesis pathway via Grignard addition. Control of temperature is the primary variable preventing tertiary alcohol formation.

Applications & Utility

Fragrance and Flavor

The compound exhibits a fruity, ethereal, and slightly floral odor profile.

-

Mechanism: The alpha-methoxy ketone motif binds to olfactory receptors sensitive to esters and ketones, often mimicking the scent of exotic fruits.

-

Stability: Unlike simple aldehydes, this ketone is resistant to rapid oxidation, providing longer-lasting heart notes in fragrance formulations [1][3].

Pharmaceutical Intermediate

1-Methoxy-3-methylbutan-2-one serves as a scaffold for synthesizing heterocycles:

-

Imidazole Synthesis: Reaction with formamide (Bredereck synthesis type) yields substituted imidazoles.

-

Alpha-Hydroxylation: The methylene group between the methoxy and carbonyl is activated, allowing for further functionalization.

Safety & Handling (GHS Standards)

Based on ECHA notifications and structural analogs, the compound is classified as Hazardous .

Table 2: GHS Hazard Classification

| Code | Hazard Statement | Signal Word |

| H226 | Flammable liquid and vapor | Warning |

| H301 | Toxic if swallowed | Danger |

| H315 | Causes skin irritation | Warning |

| H319 | Causes serious eye irritation | Warning |

| H335 | May cause respiratory irritation | Warning |

Handling Protocol:

-

Engineering Controls: Use only in a chemical fume hood. Ground/bond container and receiving equipment.

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat.

-

Storage: Store in a cool, well-ventilated place. Keep away from heat/sparks/open flames.[2]

Metabolic & Reactivity Logic

Understanding the reactivity of this molecule is crucial for predicting its behavior in biological systems or subsequent chemical reactions.

Figure 2: Reactivity profile highlighting the acidity of the alpha-protons (C1) and the potential for metabolic reduction to the corresponding alcohol.[1][3]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12696419, 1-Methoxy-3-methylbutan-2-one. Retrieved from [Link]

-

European Chemicals Agency (ECHA). Registration Dossier: 1-Methoxy-3-methylbutan-2-one (CAS 65857-35-4).[1] Retrieved from [Link][1]

-

MySkinRecipes. Product Specification: 1-Methoxy-3-methylbutan-2-one.[1][4][2] Retrieved from [Link]

- Clayden, J., Greeves, N., & Warren, S. (2012).Organic Chemistry. Oxford University Press. (Reference for Grignard addition mechanism to acid chlorides).

Sources

- 1. 1-Methoxy-3-methylbutan-2-one | C6H12O2 | CID 12696419 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cyclohexaan, ROTIPURAN®, min. 99,5%, pa, ACS, ISO, 5 l, alu [scisupplies.eu]

- 3. CN102206142A - Method for preparing 3-methoxyl-3-methyl-1-butanol - Google Patents [patents.google.com]

- 4. 1-Ethoxy-3-methylbutan-2-one | C7H14O2 | CID 12696422 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 1-methoxy-3-methylbutan-2-one

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

1-methoxy-3-methylbutan-2-one is an organic compound featuring both a ketone and an ether functional group. Its molecular structure suggests potential applications as a specialty solvent, a building block in organic synthesis, or a fragrance component. An understanding of its fundamental physicochemical properties, such as boiling point and density, is paramount for its effective handling, application, and the design of synthetic routes. This guide provides a comprehensive overview of the available data for 1-methoxy-3-methylbutan-2-one, details the established methodologies for the experimental determination of its boiling point and density, and offers expert insights into the influence of its molecular structure on these key physical constants.

Physicochemical Data of 1-methoxy-3-methylbutan-2-one

| Property | Value | Source |

| Molecular Formula | C₆H₁₂O₂ | PubChem[1] |

| Molecular Weight | 116.16 g/mol | PubChem[1] |

| Boiling Point (Predicted) | Not available | |

| Density (Predicted) | Not available | |

| CAS Number | 65857-35-4 | PubChem[1] |

It is imperative for research and development applications that these computationally derived values are supplemented with experimentally determined data. The subsequent sections of this guide are dedicated to the methodologies required to obtain these crucial physical constants.

The Science Behind the Physical Properties: A Molecular Perspective

The boiling point and density of a substance are dictated by the nature and strength of its intermolecular forces. For 1-methoxy-3-methylbutan-2-one, the key structural features influencing these forces are the polar carbonyl group (C=O) of the ketone and the ether linkage (C-O-C).

-

Dipole-Dipole Interactions: The carbonyl group is highly polar, leading to significant dipole-dipole attractions between molecules. This is a primary contributor to a higher boiling point compared to non-polar compounds of similar molecular weight.[2][3][4]

-

Van der Waals Forces: As with all molecules, London dispersion forces are present and increase with the size and surface area of the molecule.

-

Absence of Hydrogen Bonding: Crucially, 1-methoxy-3-methylbutan-2-one cannot act as a hydrogen bond donor, as it lacks a hydrogen atom bonded to a highly electronegative atom like oxygen. It can, however, act as a hydrogen bond acceptor via the lone pairs on its oxygen atoms. This inability to self-associate through hydrogen bonding means its boiling point will be significantly lower than that of an alcohol with a similar molecular weight.[3][5]

The presence of the methoxy group introduces an additional polar site and can influence the overall molecular shape and packing efficiency, which in turn affects both boiling point and density. The electron-donating nature of the methoxy group may also subtly modulate the polarity of the nearby carbonyl group.[6][7]

Experimental Determination of Boiling Point and Density

To establish reliable physical constants for 1-methoxy-3-methylbutan-2-one, rigorous experimental determination is essential. The following are standard, validated protocols for ascertaining boiling point and density.

Protocol 1: Boiling Point Determination by the Capillary Method

This micro-method is suitable for small sample volumes and provides an accurate boiling point measurement.

Methodology:

-

Sample Preparation: A small amount of the purified liquid is placed in a capillary tube, which is then attached to a thermometer.

-

Apparatus Setup: The thermometer and capillary assembly are immersed in a heating bath (e.g., silicone oil) within a melting point apparatus.

-

Heating: The bath is heated gradually, and the sample is observed for the emergence of a steady stream of bubbles from the capillary.

-

Equilibrium: The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point. This is the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Caption: Workflow for Boiling Point Determination.

Protocol 2: Density Measurement using a Pycnometer

A pycnometer is a flask with a specific, accurately known volume, used for precise density measurements.

Methodology:

-

Calibration: The mass of the clean, dry pycnometer is determined. It is then filled with a reference liquid of known density (e.g., deionized water) at a specific temperature, and its mass is measured again.

-

Sample Measurement: The pycnometer is emptied, dried, and filled with 1-methoxy-3-methylbutan-2-one at the same temperature. The mass is then recorded.

-

Calculation: The density of the sample is calculated using the formula: Density of sample = (Mass of sample / Mass of reference liquid) * Density of reference liquid

Caption: Logical Flow for Density Calculation.

Conclusion

While specific experimental data for the boiling point and density of 1-methoxy-3-methylbutan-2-one are yet to be reported in the literature, this guide provides the foundational knowledge for researchers. The provided protocols for experimental determination are robust and widely accepted. Furthermore, the analysis of the molecular structure and its constituent functional groups allows for a rational prediction of its physical properties, which are expected to be intermediate between those of non-polar ethers and hydrogen-bonding alcohols of similar molecular weight. The generation of precise experimental data for this compound will be a valuable contribution to the field of chemistry and will facilitate its potential applications in research and industry.

References

-

Ataman Kimya. 3-METHOXY-3-METHYL-1-BUTANOL. [Link]

-

BYJU'S. NCERT Solutions for Class 12 Chemistry Chapter 11 – Alcohols, Phenols and Ethers. [Link]

-

BYJU'S. NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. [Link]

-

Open Library Publishing Platform. 24.3 Physical Properties of Aldehydes and Ketones. [Link]

-

MDPI. Energetic Effects in Methyl- and Methoxy-Substituted Indanones: A Synergistic Experimental and Computational Study. [Link]

-

PubChem. 1-Methoxy-3-methylbutan-2-one. [Link]

-

PubChem. 1-Methoxy-3-methylbut-2-ene. [Link]

-

PubChem. Butane, 1-methoxy-3-methyl-. [Link]

-

Chemistry LibreTexts. Properties of Aldehydes and Ketones. [Link]

-

Organic Chemistry Portal. Hydroxy ketone synthesis by oxidation. [Link]

-

ResearchGate. (PDF) Ketone α-alkylation at the more-hindered site. [Link]

-

PubChem. Methoxyimino-ketone. [Link]

- Google Patents. Method of analysis of aldehyde and ketone by mass spectrometry.

-

Wikipedia. Büchner–Curtius–Schlotterbeck reaction. [Link]

-

OpenOChem Learn. Physical Properties of Ketones and Aldehydes. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Utility of Methoxy Phenyl Ketones in Organic Chemistry. [Link]

-

Doc Brown's Chemistry. physical properties aldehydes ketones boiling point trends solubility odour smell effect of intermolecular bonding forces advanced A level organic chemistry revision notes. [Link]

-

Khan Academy. Physical properties of aldehydes and ketones. [Link]

Sources

- 1. 1-Methoxy-3-methylbutan-2-one | C6H12O2 | CID 12696419 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 24.3 Physical Properties of Aldehydes and Ketones – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 3. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]

- 4. physical properties aldehydes ketones boiling point trends solubility odour smell effect of intermolecular bonding forces advanced A level organic chemistry revision notes doc brown [docbrown.info]

- 5. byjus.com [byjus.com]

- 6. mdpi.com [mdpi.com]

- 7. nbinno.com [nbinno.com]

Technical Guide: Solubility Profile & Solvent Applications of 1-Methoxy-3-methylbutan-2-one

[1][2]

Executive Summary

1-Methoxy-3-methylbutan-2-one (CAS 65857-35-4) is a bifunctional organic solvent featuring both a ketone carbonyl and an ether linkage within a branched aliphatic backbone.[1] Often utilized as a fragrance intermediate and a specialized solvent in organic synthesis, its unique amphiphilic structure allows it to bridge the gap between non-polar hydrocarbons and polar organic solvents.

Critical Distinction: Researchers must distinguish this compound from its alcohol analog, 3-methoxy-3-methyl-1-butanol (MMB).[1] While MMB is a common hydroxyl-functionalized green solvent, the molecule discussed here is the ketone derivative , which exhibits distinct volatility, polarity, and aprotic solvation mechanisms.

Physicochemical Profile

Understanding the solubility of 1-methoxy-3-methylbutan-2-one requires a precise analysis of its structural moieties: the hydrophobic isopropyl tail, the polar carbonyl core, and the methoxy ether head.[1]

Table 1: Key Physicochemical Properties

| Property | Value / Description | Source/Method |

| IUPAC Name | 1-Methoxy-3-methylbutan-2-one | PubChem [1] |

| CAS Number | 65857-35-4 | ECHA [2] |

| Molecular Formula | Mass Spectrometry | |

| Molecular Weight | 116.16 g/mol | Calculated |

| Physical State | Colorless Liquid | Experimental Observation |

| Predicted LogP | 0.90 | XLogP3 Model [1] |

| H-Bond Donors | 0 | Structure Analysis |

| H-Bond Acceptors | 2 (Ketone O, Ether O) | Structure Analysis |

| Flash Point | Flammable Liquid (Cat 3) | GHS Classification [2] |

Solubility Thermodynamics

The solubility behavior of 1-methoxy-3-methylbutan-2-one is governed by its ability to act as a dual Hydrogen Bond Acceptor (HBA) while lacking Hydrogen Bond Donor (HBD) capability.[1] This classifies it as a polar aprotic solvent with moderate polarity.[1]

Hansen Solubility Parameters (Predicted)

Using Group Contribution Methods (Van Krevelen/Hoftyzer), the Hansen Solubility Parameters (HSP) are estimated to guide solvent blending and polymer compatibility.[1]

-

Dispersion (

): ~15.5 MPa -

Polarity (

): ~7.5 MPa -

Hydrogen Bonding (

): ~5.5 MPa

Interpretation:

-

High Affinity: Esters (Ethyl Acetate), Ketones (MEK), Chlorinated Solvents (DCM), and lower Alcohols (Ethanol).[1]

-

Moderate/Conditional Affinity: Water.[1] With a LogP of 0.9, it sits on the borderline of water miscibility.[1] It likely exhibits a Lower Critical Solution Temperature (LCST) or partial miscibility depending on concentration.[1]

-

Low Affinity: Highly non-polar alkanes (e.g., Pentane) at low temperatures, though likely miscible at ambient conditions due to the alkyl tail.[1]

Solvation Mechanism Diagram

The following diagram illustrates the competitive solvation interactions expected when 1-methoxy-3-methylbutan-2-one is introduced to an aqueous environment versus a lipophilic environment.

Figure 1: Mechanistic view of solvation.[1] The molecule's dual nature allows significant interaction with water (H-bonding) but thermodynamically prefers organic phases due to the hydrophobic isopropyl group.[1]

Experimental Protocols for Solubility Determination

Since specific solubility data tables are often proprietary or unavailable for this intermediate, researchers should employ the following self-validating protocols to determine exact values for their specific application.

Protocol A: Visual Cloud Point Method (Quick Screen)

Objective: Determine the miscibility limit with water or anti-solvents.[1]

-

Preparation: Aliquot 1.0 mL of 1-methoxy-3-methylbutan-2-one into a clear glass vial.

-

Titration: Add deionized water (or test solvent) in 100 µL increments under constant magnetic stirring (500 RPM).

-

Observation: Record the volume added when the solution transitions from clear to turbid (Tyndall effect).

-

Validation: Allow the turbid mixture to settle for 30 minutes. If phase separation occurs, the solubility limit has been exceeded.[1]

Protocol B: HPLC Saturation Method (Quantification)

Objective: Precise solubility measurement in aqueous buffers or biological media.[1]

-

Saturation: Add excess 1-methoxy-3-methylbutan-2-one to the target solvent (e.g., Phosphate Buffer pH 7.[1]4) until a visible droplet remains.[1]

-

Equilibration: Shake at 25°C for 24 hours.

-

Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter (hydrophobic filters require pre-wetting or use of PVDF if compatible).[1]

-

Analysis: Inject into HPLC.

-

Calculation:

.[1]

Applications in Drug Development & Synthesis

Reaction Solvent

Due to its aprotic nature and moderate boiling point (estimated ~140-160°C), it serves as an excellent medium for:

-

Grignard Reactions: The ether moiety coordinates with Mg, stabilizing the reagent, while the ketone is the reactant (if not protected) or the solvent is used for non-nucleophilic steps. Note: Ketones react with Grignards; use only if the ketone is the intended reactant.

-

Crystallization: Acts as an effective anti-solvent for highly polar APIs when mixed with alcohols.[1]

Extraction

Its LogP of 0.9 makes it a candidate for "middle-ground" extractions where Ethyl Acetate (LogP 0.[1]73) or MIBK (LogP 1.[1]31) are typically used.[1][2] It offers better retention of polar impurities than MIBK but less water miscibility than Acetone.[1]

Safety & Handling (GHS Standards)

-

Flammability: Classified as a Flammable Liquid (Category 3) .[1][3] Keep away from heat, sparks, and open flames [1][2].[1][4][5][6]

-

Peroxide Formation: As an ether derivative, it has the potential to form explosive peroxides upon prolonged exposure to air and light.[1]

-

Protocol: Test for peroxides using starch-iodide paper before distillation or heating.[1] Store under nitrogen.

-

-

Toxicity: Harmful if swallowed (Acute Tox. 3).[1] Use typical PPE (nitrile gloves, safety goggles, fume hood).[1]

References

-

National Center for Biotechnology Information (2026).[1] PubChem Compound Summary for CID 12696419, 1-Methoxy-3-methylbutan-2-one. Retrieved from [Link][1]

-

European Chemicals Agency (ECHA).[1][3] Substance Information: 1-methoxy-3-methylbutan-2-one (EC 835-864-5).[1][3] Retrieved from [Link][1][3]

-

MySkinRecipes.[1][4] Product Specification: 1-Methoxy-3-methylbutan-2-one. Retrieved from [Link]

Sources

- 1. 1-Methoxy-3-methylbut-2-ene | C6H12O | CID 316780 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 65857-35-4: 2-Butanone, 1-methoxy-3-methyl- [cymitquimica.com]

- 3. 1-Methoxy-3-methylbutan-2-one | C6H12O2 | CID 12696419 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. synerzine.com [synerzine.com]

- 6. pandalabs.by [pandalabs.by]

The Ascendant Role of Methoxy Ketone Derivatives in Modern Chemistry: A Technical Guide for Drug Discovery and Synthesis

In the landscape of modern medicinal chemistry and organic synthesis, the methoxy ketone moiety has emerged as a cornerstone functional group, underpinning the development of a diverse array of biologically active molecules and versatile synthetic intermediates. This technical guide provides an in-depth exploration of methoxy ketone derivatives, offering researchers, scientists, and drug development professionals a comprehensive resource on their synthesis, characterization, and burgeoning applications. By delving into the causality behind experimental choices and grounding claims in authoritative sources, this document aims to empower researchers to harness the full potential of this important class of compounds.

Part 1: Strategic Synthesis of Methoxy Ketone Derivatives

The synthetic approaches to methoxy ketone derivatives are diverse, each offering distinct advantages in terms of substrate scope, regioselectivity, and reaction conditions. The choice of a particular method is often dictated by the desired molecular architecture and the nature of the available starting materials.

Friedel-Crafts Acylation: A Classic Approach to Aromatic Methoxy Ketones

The Friedel-Crafts acylation remains a primary and highly effective method for the synthesis of aromatic methoxy ketones.[1][2] This electrophilic aromatic substitution reaction involves the introduction of an acyl group into an activated aromatic ring, such as anisole or its derivatives, using an acylating agent in the presence of a Lewis acid catalyst.[1][3]

Causality Behind Experimental Choices:

-

Choice of Lewis Acid: Traditional Lewis acids like aluminum chloride (AlCl₃) are highly effective but can suffer from drawbacks such as high catalyst loading and the generation of significant waste streams.[1][4] Modern approaches increasingly favor solid acid catalysts like zeolites (e.g., mordenite), which offer advantages in terms of reusability, shape selectivity, and environmental benignity.[1] The pore structure of zeolites can influence the regioselectivity of the acylation, favoring the formation of specific isomers.[1]

-

Acylating Agent: Acyl chlorides and acid anhydrides are the most common acylating agents.[2] Acetic anhydride is often preferred in greener protocols due to its lower corrosivity and the formation of acetic acid as a byproduct.[1]

-

Solvent: The choice of solvent can influence the reaction rate and selectivity. While traditional solvents like dichloromethane are effective, there is a drive towards more environmentally friendly options.[4]

Experimental Protocol: Zeolite-Catalyzed Acylation of Anisole

This protocol describes a green and highly selective method for the synthesis of 4-methoxyacetophenone using a mordenite zeolite catalyst.[1]

-

Catalyst Preparation: The mordenite zeolite catalyst is calcined at 500°C for 5 hours under an air flow to ensure its activity.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add anisole (2.0 mmol), acetic anhydride (20 mmol), and the calcined mordenite catalyst (0.50 g) to acetic acid (5 mL).

-

Reaction Conditions: The reaction mixture is stirred at 150°C. The progress of the reaction can be monitored by gas chromatography (GC).

-

Work-up and Purification: After the reaction is complete (typically within 2-3 hours), the catalyst is recovered by filtration and washed with ethyl acetate. The filtrate is then concentrated, and the product, 4-methoxyacetophenone, can be purified by distillation or chromatography. This method has been shown to yield >99% conversion of anisole with >99% selectivity for the 4-methoxy isomer.[1]

Diagram: Friedel-Crafts Acylation Workflow

Sources

- 1. A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst [scirp.org]

- 2. m.youtube.com [m.youtube.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. CN103304395A - Method for synthesizing metoxyl acetophenone - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols: 1-Methoxy-3-methylbutan-2-one as a Versatile Intermediate in Heterocyclic Synthesis

Introduction: Unveiling the Potential of an α-Methoxy Ketone in Heterocyclic Chemistry

In the vast and ever-evolving landscape of synthetic organic chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Heterocyclic compounds, in particular, form the bedrock of medicinal chemistry and materials science, necessitating innovative and versatile synthetic methodologies. This application note delves into the utility of 1-methoxy-3-methylbutan-2-one, an α-methoxy ketone, as a valuable and reactive intermediate for the synthesis of a variety of heterocyclic systems.

The inherent reactivity of 1-methoxy-3-methylbutan-2-one stems from the presence of two key functional groups: a carbonyl group and an adjacent methoxy group. The carbonyl group provides a site for nucleophilic attack, while the α-methoxy group can act as a leaving group, facilitating cyclization reactions. This unique combination allows 1-methoxy-3-methylbutan-2-one to serve as a synthetic equivalent to a 1,2-dicarbonyl or a masked 1,3-dicarbonyl species, opening up a plethora of possibilities for the construction of diverse heterocyclic rings.

This guide is intended for researchers, scientists, and drug development professionals seeking to expand their synthetic toolbox. We will explore the application of 1-methoxy-3-methylbutan-2-one in the synthesis of key heterocyclic scaffolds, providing detailed protocols, mechanistic insights, and practical considerations to empower your research endeavors.

Core Principles: The Reactivity of 1-Methoxy-3-methylbutan-2-one

The synthetic utility of 1-methoxy-3-methylbutan-2-one is primarily centered around its ability to react with binucleophiles. The reaction typically proceeds through an initial nucleophilic attack at the carbonyl carbon, followed by an intramolecular cyclization with the displacement of the methoxy group. This sequence allows for the formation of various five-, six-, and seven-membered heterocyclic rings.

The general reaction pathway can be visualized as a two-step process:

-

Nucleophilic Addition: A binucleophilic reagent, containing two nucleophilic centers (e.g., hydrazines, o-phenylenediamines), attacks the electrophilic carbonyl carbon of 1-methoxy-3-methylbutan-2-one.

-

Cyclization-Condensation: The second nucleophilic center of the binucleophile then displaces the α-methoxy group in an intramolecular fashion, leading to the formation of the heterocyclic ring.

This versatile reactivity profile allows for the synthesis of a range of important heterocyclic systems, including pyrazoles, quinoxalines, and benzodiazepines.

Application I: Synthesis of Substituted Pyrazoles via Knorr-Type Cyclocondensation

The Knorr pyrazole synthesis is a classic and reliable method for the preparation of pyrazole derivatives, which are prevalent in numerous pharmaceuticals.[1][2] This reaction typically involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[3] 1-Methoxy-3-methylbutan-2-one can serve as a synthetic equivalent of a 1,3-dicarbonyl compound in this context.

Mechanistic Rationale

The reaction of 1-methoxy-3-methylbutan-2-one with a hydrazine derivative, such as hydrazine hydrate or phenylhydrazine, proceeds through an initial formation of a hydrazone intermediate. This is followed by an intramolecular cyclization and elimination of methanol to yield the aromatic pyrazole ring. The regioselectivity of the reaction with substituted hydrazines is an important consideration.

Caption: General workflow for pyrazole synthesis.

Experimental Protocol: Synthesis of 5-Isopropyl-3-methyl-1H-pyrazole

This protocol details the synthesis of a substituted pyrazole from 1-methoxy-3-methylbutan-2-one and hydrazine hydrate.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 1-Methoxy-3-methylbutan-2-one | 116.16 | 1.16 g | 10 mmol |

| Hydrazine hydrate (~64% hydrazine) | 50.06 | 0.6 mL | ~12 mmol |

| Glacial Acetic Acid | 60.05 | 10 mL | - |

| Water | 18.02 | As needed | - |

| Diethyl ether | 74.12 | As needed | - |

| Anhydrous Sodium Sulfate | 142.04 | As needed | - |

Procedure:

-

To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-methoxy-3-methylbutan-2-one (1.16 g, 10 mmol) and glacial acetic acid (10 mL).

-

Slowly add hydrazine hydrate (0.6 mL, ~12 mmol) to the stirred solution.

-

Heat the reaction mixture to reflux (approximately 120 °C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent.

-

After completion, allow the reaction mixture to cool to room temperature.

-

Carefully pour the mixture into a beaker containing 50 mL of ice-cold water.

-

Neutralize the solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Extract the aqueous layer with diethyl ether (3 x 30 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate, 4:1) to afford the pure 5-isopropyl-3-methyl-1H-pyrazole.

Application II: Synthesis of Quinoxaline Derivatives

Quinoxalines are a class of nitrogen-containing heterocyclic compounds with a wide range of biological activities.[4][5] They are typically synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[6][7] 1-Methoxy-3-methylbutan-2-one can function as a synthetic equivalent of a 1,2-dicarbonyl compound in this reaction.

Mechanistic Rationale

The reaction of 1-methoxy-3-methylbutan-2-one with an o-phenylenediamine derivative involves the initial formation of an imine by the reaction of one of the amino groups with the ketone. The second amino group then undergoes an intramolecular nucleophilic attack on the carbon bearing the methoxy group, leading to cyclization and elimination of methanol to form the quinoxaline ring.

Caption: General workflow for quinoxaline synthesis.

Experimental Protocol: Synthesis of 2-Isopropyl-3-methylquinoxaline

This protocol outlines the synthesis of a substituted quinoxaline from 1-methoxy-3-methylbutan-2-one and o-phenylenediamine.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 1-Methoxy-3-methylbutan-2-one | 116.16 | 1.16 g | 10 mmol |

| o-Phenylenediamine | 108.14 | 1.08 g | 10 mmol |

| Ethanol (95%) | 46.07 | 20 mL | - |

| Acetic Acid (catalytic) | 60.05 | 2-3 drops | - |

| Water | 18.02 | As needed | - |

| Ethyl acetate | 88.11 | As needed | - |

| Hexane | 86.18 | As needed | - |

| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |

Procedure:

-

In a 100 mL round-bottom flask, dissolve o-phenylenediamine (1.08 g, 10 mmol) in ethanol (20 mL).

-

To this solution, add 1-methoxy-3-methylbutan-2-one (1.16 g, 10 mmol) followed by a catalytic amount of glacial acetic acid (2-3 drops).

-

Attach a reflux condenser and heat the reaction mixture to reflux for 6 hours. Monitor the progress of the reaction by TLC (eluent: hexane/ethyl acetate, 3:1).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate (50 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 20 mL) and then with brine (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate, 9:1) to yield the desired 2-isopropyl-3-methylquinoxaline.

Application III: Synthesis of 1,5-Benzodiazepine Derivatives

1,5-Benzodiazepines are a privileged scaffold in medicinal chemistry, known for their diverse pharmacological activities.[8][9] Their synthesis often involves the condensation of o-phenylenediamines with 1,3-dicarbonyl compounds or their equivalents.[10][11] 1-Methoxy-3-methylbutan-2-one, by acting as a masked 1,3-dicarbonyl synthon, provides a convenient entry to this important class of heterocycles.

Mechanistic Rationale

The reaction likely proceeds through the formation of an enamine intermediate from the reaction of o-phenylenediamine with the ketone. This is followed by an intramolecular cyclization where the second amino group attacks the carbon bearing the methoxy group, leading to the elimination of methanol and the formation of the seven-membered benzodiazepine ring. The reaction is often catalyzed by an acid.

Sources

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

- 4. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 5. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ijtsrd.com [ijtsrd.com]

- 10. researchgate.net [researchgate.net]

- 11. ias.ac.in [ias.ac.in]

reaction protocols for alpha-methoxy ketones

Advanced Protocols for the Synthesis and Application of -Methoxy Ketones

Introduction: The Strategic Value of -Methoxy Ketones

In modern drug discovery, the

This guide details two complementary synthetic pathways—Modular Assembly (via Weinreb Amides) and Direct Oxidative Functionalization (via Hypervalent Iodine)—and provides a validated protocol for their Chelation-Controlled Reduction .

Synthesis Module: Decision Framework & Protocols

The choice of synthetic route depends on the substrate's complexity and the availability of starting materials.

Visual Workflow: Synthetic Strategy Selection

Figure 1: Decision matrix for selecting the optimal synthetic pathway based on substrate availability.

Protocol A: Modular Assembly via Weinreb Amides

Best for: De novo synthesis, high-value substrates, and preventing over-addition side reactions. Mechanism: The stable 5-membered chelate intermediate prevents the addition of a second equivalent of nucleophile.

Materials

-

Substrate: 2-Methoxy-N-methoxy-N-methylacetamide (commercially available or prepared from methoxyacetyl chloride).

-

Reagent: Organomagnesium (Grignard) or Organolithium reagent (1.2 – 1.5 equiv).

-

Solvent: Anhydrous THF or Et₂O.

-

Quench: 1M HCl or sat. NH₄Cl.

Step-by-Step Procedure

-

Preparation: Flame-dry a 2-neck round-bottom flask (RBF) and purge with Argon. Charge with 2-methoxy-N-methoxy-N-methylacetamide (1.0 equiv) and anhydrous THF (0.5 M concentration). Cool to 0 °C .

-

Addition: Add the Grignard reagent (R-MgBr, 1.2 equiv) dropwise via syringe over 15 minutes.

-

Critical Checkpoint: The solution should remain homogenous. If precipitation occurs, increase solvent volume or warm slightly to 10 °C.

-

-

Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature (RT) for 1 hour. Monitor by TLC (the amide spot will disappear; the intermediate stable chelate is not visible as a product until hydrolysis).

-

Hydrolysis (The Critical Step): Cool back to 0 °C. Quench by slow addition of 1M HCl (excess).

-

Why: Acidic hydrolysis is required to break the strong O-Mg-N chelate and release the ketone.

-

-

Workup: Extract with Et₂O (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.

-

Purification: Flash column chromatography (typically Hexanes/EtOAc).

Protocol B: Direct Oxidative Functionalization (Moriarty Protocol)

Best for: Late-stage functionalization of existing ketones.

Mechanism: Formation of an unstable

Materials

-

Substrate: Enolizable Ketone (1.0 equiv).

-

Oxidant: Iodobenzene diacetate (PhI(OAc)₂, 1.1 equiv).

-

Base/Solvent: KOH (3.0 equiv) in Methanol (MeOH).

-

Hydrolysis: 10% H₂SO₄ or 2M HCl.

Step-by-Step Procedure

-

Oxidation: Dissolve KOH (3.0 equiv) in MeOH (0.2 M) at 0 °C. Add the ketone (1.0 equiv).

-

Reagent Addition: Add PhI(OAc)₂ (1.1 equiv) portion-wise over 10 minutes. The solution will turn yellow/orange.

-

Stirring: Stir at 0 °C for 1 hour, then RT overnight.

-

Self-Validating Check: Take an aliquot for NMR. You should observe the formation of the dimethyl acetal (two distinct -OMe singlets if chiral, or one if achiral) or the hemiacetal. The ketone carbonyl peak (approx. 200 ppm) will be absent.

-

-

Hydrolysis: Evaporate most of the MeOH. Resuspend the residue in THF/Water (1:1) and add 10% H₂SO₄ (approx 5 equiv). Stir vigorously for 2–4 hours to hydrolyze the acetal to the ketone.

-

Workup: Neutralize with sat. NaHCO₃, extract with DCM, and purify via silica gel chromatography.

Application Module: Diastereoselective Reduction

The

Mechanism: Chelation vs. Dipole Control

-

Cram-Chelate Control (Syn-Selective): Uses a Lewis Acidic metal (Zn²⁺, Mg²⁺, Ti⁴⁺) to bridge the ketone oxygen and the methoxy oxygen. The hydride attacks from the less hindered face (opposite the R group).

-

Felkin-Anh Control (Anti-Selective): Uses a non-chelating hydride (e.g., L-Selectride, NaBH₄/CeCl₃) where the methoxy group acts as a bulky electronegative substituent, orienting anti to the carbonyl.

Visual Mechanism: Chelation Control

Figure 2: Zinc-mediated chelation locks the conformation, directing hydride attack to yield the syn-isomer.

Protocol C: Chelation-Controlled Reduction (Syn-Selective)

Target: Syn-1-methoxy-2-hydroxy motif. Selectivity: Typically >95:5 dr.

Materials

-

Reagent: Zinc Borohydride (Zn(BH₄)₂) (0.5 M in Et₂O) OR ZnCl₂ (1.2 equiv) + NaBH₄ (2.0 equiv).

-

Solvent: Anhydrous Ether (Et₂O) or THF (Et₂O provides tighter chelation).

-

Temperature: -78 °C.

Step-by-Step Procedure

-

Reagent Prep (In situ): If Zn(BH₄)₂ is unavailable, suspend anhydrous ZnCl₂ (1.2 equiv) in Et₂O at 0 °C and stir for 30 mins. Add the

-methoxy ketone (1.0 equiv) and stir for 15 mins to establish the chelate. -

Reduction: Cool the mixture to -78 °C . Add NaBH₄ (2.0 equiv) as a solid or suspended in a minimum amount of Et₂O/THF.

-

Note: Reaction rate will be slower at -78 °C but selectivity is maximized.

-

-

Monitoring: Stir for 2–4 hours. Monitor by TLC.

-

Workup: Quench carefully at -78 °C with sat. Rochelle's salt (Potassium Sodium Tartrate) solution.

-

Why: Rochelle's salt effectively breaks up zinc emulsions during extraction.

-

-

Analysis: Determine diastereomeric ratio (dr) via crude ¹H NMR. The syn isomer typically displays a smaller coupling constant (

Hz) compared to the anti isomer (

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Yield (Protocol A) | Incomplete hydrolysis of the N-methoxy-N-methyl intermediate. | Ensure the quench uses 1M HCl (not just NH₄Cl) and stir for at least 30 mins. |

| Acetal Product (Protocol B) | Incomplete hydrolysis step. | Increase hydrolysis time with 10% H₂SO₄ or warm the hydrolysis step to 40 °C. |

| Poor dr (Protocol C) | Solvent interference (THF coordinates to Zn). | Switch solvent to Dichloromethane (DCM) or Toluene if solubility permits; these non-coordinating solvents enhance substrate chelation. |

| Racemization | Basic conditions causing enolization. | Avoid strong bases during workup. Keep pH < 9. |

References

-

Moriarty, R. M., et al. (1981).

-hydroxy ketone dimethyl acetals." Journal of the American Chemical Society. Link -

Nahm, S., & Weinreb, S. M. (1981).[1] "N-methoxy-N-methylamides as effective acylating agents."[2] Tetrahedron Letters. Link

-

Ogle, C. A., et al. (1992).

-alkoxy ketones." Journal of Organic Chemistry. Link -

Meng, G., et al. (2019). "Direct

-Functionalization of Ketones via Hypervalent Iodine." Chem. Reviews. Link -

Lodge, E. P., & Heathcock, C. H. (1987). "Stereoselective reduction of

-chiral ketones." Journal of the American Chemical Society. Link

Application Note: Optimized Grignard Addition to Methoxy-Substituted Ketones

Executive Summary

Methoxy-substituted ketones present a unique dichotomy in Grignard chemistry. While the methoxy group (

-

Electronic Deactivation: In para- and meta-positions, the electron-donating nature of the methoxy group reduces the electrophilicity of the carbonyl carbon, often leading to sluggish kinetics or incomplete conversion.

-

Chelation Control: In ortho- or

-positions, the methoxy oxygen can coordinate with the magnesium atom, rigidly directing the stereochemical outcome (Cram's Chelation Model).

This protocol provides optimized conditions to drive conversion despite electronic deactivation and leverages chelation for stereocontrol, ensuring high yields of the target tertiary alcohols.

Mechanistic Insight & Causality

The Electronic Barrier (Resonance Deactivation)

The Grignard reaction relies on the nucleophilic attack of the carbanion (

-

The Problem: Methoxy groups are strong Electron Donating Groups (EDGs) via resonance.[1] When located para to the ketone, they donate electron density into the aromatic ring, which is conjugated with the carbonyl.

-

The Result: The carbonyl carbon becomes less positive (less electrophilic). Standard conditions (0 °C, Diethyl Ether) often fail, resulting in recovered starting material.

-

The Solution: Use higher boiling solvents (THF) and elevated temperatures to overcome the activation energy barrier.

The Chelation Opportunity (Stereocontrol)

When the methoxy group is in the ortho position (or on an adjacent

-

The Mechanism: The magnesium atom of the Grignard reagent coordinates simultaneously with the carbonyl oxygen and the methoxy oxygen.

-

The Result: This forms a rigid 5- or 6-membered cyclic transition state. The nucleophile attacks from the less hindered face, leading to high diastereoselectivity.

Pathway Visualization

The following diagram illustrates the competing electronic deactivation and the chelation-controlled transition state.

Figure 1: Mechanistic divergence based on methoxy-substituent position. Para-substitution requires kinetic forcing; ortho-substitution enables stereochemical control.

Optimization Parameters

For methoxy-substituted ketones, standard "textbook" conditions are often insufficient. The following parameters must be tuned:

| Parameter | Standard Condition | Optimized for Methoxy-Ketones | Rationale |

| Solvent | Diethyl Ether ( | Anhydrous THF | THF coordinates Mg stronger, breaking aggregates and increasing nucleophilicity. Higher boiling point (66°C) allows thermal activation. |

| Stoichiometry | 1.1 - 1.2 equiv. | 1.5 - 2.0 equiv. | Compensates for slower kinetics and potential side reactions (enolization). |

| Temperature | 0 °C to RT | Reflux (60-65 °C) | Necessary to overcome resonance deactivation of the carbonyl. |

| Addition Rate | Dropwise | Slow Dropwise | Even with deactivated substrates, initiation can be delayed. Slow addition prevents "induction period runaway." |

| Quench | Dilute HCl / | Sat. | CRITICAL: The product is a benzylic-like tertiary alcohol. Strong acid causes rapid dehydration to the alkene (styrene derivative). |

Detailed Experimental Protocol

Pre-Requisite: Reagent Validation (Titration)

Never assume the molarity on the commercial bottle is accurate.

Method: Titrate using Iodine (

-

Dissolve 100 mg

in 2 mL 0.5M LiCl/THF (Solution is deep brown). -

Add Grignard dropwise at 0 °C.

-

Endpoint: Solution turns colorless.

-

Calculate Molarity:

.

Synthesis Protocol: Addition of PhMgBr to 4-Methoxyacetophenone

Target Scale: 10 mmol

Step 1: Apparatus Setup

-

Flame-dry a 100 mL 3-neck round bottom flask (RBF), reflux condenser, and pressure-equalizing addition funnel.

-

Assemble hot; cool under a stream of dry Nitrogen or Argon.

-

Safety: Ensure the system is vented through an oil bubbler (closed systems will explode).

Step 2: Solvation

-

Charge the RBF with 4-methoxyacetophenone (1.50 g, 10 mmol) .

-

Add 20 mL Anhydrous THF . Stir to dissolve.

-

Note: If using solid Grignard precursors (Mg turnings), generate the reagent in a separate flask first. This protocol assumes a pre-prepared or commercial Grignard solution.

Step 3: Controlled Addition

-

Charge the addition funnel with Phenylmagnesium Bromide (15 mmol, 1.5 equiv) in THF.

-

Heat the ketone solution to a gentle reflux (bath temp ~70 °C).

-

Add the Grignard reagent dropwise over 30 minutes.

-

Observation: The solution may turn cloudy or varying shades of yellow/brown.[2] This is normal.

-

Step 4: Reaction & Monitoring

-

Maintain reflux for 2–4 hours .

-

QC Check: Pull a 0.1 mL aliquot. Quench in a vial with wet ether. Spot on TLC.

-

Visualization: Methoxy ketones are UV active. Look for the disappearance of the starting material spot.[2]

-

Step 5: The "Soft" Quench (Crucial)

-

Cool the mixture to 0 °C in an ice bath.

-

Do NOT use HCl.

-

Slowly add 20 mL Saturated Ammonium Chloride (

) .-

Why? This mild proton source hydrolyzes the Mg-alkoxide without protonating the hydroxyl group, preventing elimination (dehydration) to the alkene.

-

-

Stir for 15 minutes until solids precipitate (Mg salts).

Step 6: Workup & Isolation

-

Decant liquid into a separatory funnel.[3]

-

Extract aqueous layer with

mL Ethyl Acetate (or Ether). -

Combine organics and wash with Brine (1x).

-

Dry over Anhydrous

(Magnesium sulfate is slightly acidic; Sodium sulfate is safer for acid-sensitive alcohols). -

Concentrate under reduced pressure.

Experimental Workflow Diagram

Figure 2: Step-by-step workflow for Grignard addition to methoxy-ketones, emphasizing the critical mild quench step.

Troubleshooting & Quality Control

| Observation | Root Cause | Corrective Action |

| No Reaction (SM Recovered) | Resonance deactivation or wet solvent. | 1. Switch solvent to THF. 2. Increase temp to reflux. 3. Add 5 mol% anhydrous |

| Low Yield (Enolization) | Ketone has acidic | Use "Cerium(III) Chloride" protocol ( |

| Alkene Product Observed | Acid-catalyzed dehydration during workup. | Stop using HCl/H2SO4. Use Sat. |

| Wurtz Coupling (R-R) | Radical side reaction catalyzed by transition metals. | Use high-purity Magnesium (99.98%) or add LiCl to solubilize intermediates. |

References

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 9: Nucleophilic addition to the carbonyl group).

-

Krasovskiy, A., & Knochel, P. (2006). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition, 43(25), 3333-3336.

-

Org. Synth. 1946, 26, 6.

-Methoxyacetophenone. (Standard procedure for methoxy-nitrile Grignard, illustrating stability). Link -

Sigma-Aldrich Technical Bulletin AL-134. Handling Air-Sensitive Reagents. Link

-

Lin, H. S., & Paquette, L. A. (1994). Titration of Grignard Reagents with Iodine. Synthetic Communications. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Stability of 1-Methoxy-3-methylbutan-2-one

[1][2]

Product: 1-Methoxy-3-methylbutan-2-one

Chemical Class:

Executive Summary: Acid Stability Profile

1-methoxy-3-methylbutan-2-one exhibits conditional stability in acidic environments.[1] While robust in dilute aqueous acids (pH 4–6) used in standard workups, it is susceptible to degradation under strong acidic conditions (pH < 1) or in the presence of Lewis acids.[1]

The primary degradation pathway is acid-catalyzed ether hydrolysis , yielding 1-hydroxy-3-methylbutan-2-one and methanol.[1] A secondary, less common pathway under forcing conditions (high heat + dehydrating acid) is demethoxylation to form isopropyl vinyl ketone (IPVK), though this is kinetically disfavored compared to

Stability Matrix

| Condition | Stability Rating | Primary Risk | Recommended Action |

| Dilute Mineral Acid (0.1M HCl, dilute H₂SO₄) | ✅ Stable (Short-term) | Minimal | Safe for rapid quench/workup at <25°C. |

| Concentrated Mineral Acid (>1M) | ⚠️ Unstable | Ether Hydrolysis | Avoid extended exposure.[1] Keep T < 0°C. |

| Lewis Acids (AlCl₃, BF₃[1]·OEt₂) | ❌ High Risk | Complexation / Cleavage | Use non-coordinating alternatives or buffer.[1] |

| Carboxylic Acids (AcOH, TFA) | ⚠️ Metastable | Transesterification / Solvolysis | Monitor by TLC; avoid reflux.[1] |

Troubleshooting Guide (FAQ)

Q1: I observe a new, lower Rf spot on my TLC after an acidic workup. What is it?

Diagnosis: This is likely 1-hydroxy-3-methylbutan-2-one , resulting from the acid-catalyzed cleavage of the methoxy ether bond.[1]

Mechanism: The ether oxygen is protonated, converting the methoxy group into a better leaving group, followed by nucleophilic attack by water (SN2 character at the methyl group or SN1-like character at the

-

Reduce the concentration of the acid used in the quench.[1]

-

Switch to a buffered quench (e.g., Saturated

or Phosphate buffer pH 6) instead of -

Perform the extraction immediately; do not let the organic layer sit in contact with the acidic aqueous phase.[1]

Q2: My reaction mixture turned yellow/orange upon adding Lewis Acid (e.g., ). Is the substrate decomposing?

Diagnosis: Not necessarily decomposition yet.

-

Verify the product by taking a small aliquot and quenching it into basic water (

). If the starting material is recovered, it was just a complex.[1] -

If the color persists after quench or degradation is confirmed, lower the temperature (e.g., -78°C to -40°C) during Lewis Acid addition.[1]

Q3: Can I use this solvent/reagent in a Fischer Esterification?

Diagnosis: No. Fischer Esterification requires strong acid catalysts (e.g.,

Mechanistic Insight & Degradation Pathways[1][2]

Understanding the failure mode is critical for process design.[1] The

-

Path A (Activation): Protonation of the carbonyl promotes enolization.[1] This is reversible and generally safe unless an electrophile is present.

-

Path B (Degradation): Protonation of the ether oxygen activates the

bond for cleavage.[1] Because the adjacent carbonyl is electron-withdrawing, the

Degradation Flowchart (DOT Visualization)

Caption: Acid-catalyzed degradation pathways. The hydrolysis pathway (yellow) is dominant in aqueous acid; the elimination pathway (green) requires forcing conditions.[1]

Validated Stability Test Protocol

Before committing valuable intermediates to a reaction involving this ketone, perform this "Stress Test" to validate batch stability.

Materials

-

Sample: 50 mg 1-methoxy-3-methylbutan-2-one

-

Solvent:

(for NMR) or Ethyl Acetate (for TLC) -

Acid Source: 1M HCl or p-Toluenesulfonic acid (pTSA)[1]

Protocol Steps

-

Baseline: Dissolve 10 mg of substrate in solvent. Run TLC (System: 20% EtOAc/Hexane). Note Rf (approx 0.5-0.6).[1]

-

Acid Challenge: In a small vial, mix 20 mg substrate with 0.5 mL of the target acidic solvent/reagent.

-

Incubation: Stir at room temperature for 1 hour.

-

Check:

References

-

PubChem. 1-Methoxy-3-methylbutan-2-one (Compound Summary). National Library of Medicine.[1] [Link][1]

-

Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press. (Chapter 17: Carbonyl Chemistry & Acetal Hydrolysis Mechanisms).

-

OECD SIDS. 3-Methoxy-3-methyl-1-butanol (Related Structure Stability Data). UNEP Publications. [Link] (Note: Cited for comparative stability of methoxy-alkyl chains in aqueous media).

minimizing side reactions in alpha-methoxy ketone synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for α-methoxy ketone synthesis. As Senior Application Scientists, we understand the nuances and challenges of introducing a methoxy group at the α-position of a ketone. This guide is designed to provide you with in-depth troubleshooting advice and frequently asked questions to help you minimize side reactions and optimize your synthetic outcomes. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of your reaction system.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of α-methoxy ketones. Each issue is followed by an analysis of the probable causes and actionable steps for remediation.

Issue 1: Low Yield of the Desired α-Methoxy Ketone

Question: I am getting a low yield of my target α-methoxy ketone. What are the likely causes and how can I improve it?

Answer:

Low yields in α-methoxy ketone synthesis can stem from several factors, primarily incomplete reaction, degradation of the product, or competing side reactions. A systematic approach to troubleshooting is crucial.

Probable Causes and Remediation:

-

Inefficient Enolate Formation: The first critical step is the deprotonation of the ketone to form an enolate. If the base is not strong enough or if there are acidic impurities (like water), enolate formation will be incomplete.

-

Poor Reactivity of the Methoxylating Agent: The choice of your methoxy source is critical. Common reagents include methylating agents that react with an oxygen nucleophile.

-

Solution: Ensure the purity and reactivity of your methoxylating agent. For direct methoxylation, consider reagents that can deliver a methoxy group to the enolate.

-

-

Suboptimal Reaction Temperature: Temperature plays a critical role in controlling the reaction rate and the stability of intermediates.

-

Solution: Low temperatures (e.g., -78 °C) are often necessary, especially when using strong bases like LDA, to prevent side reactions and ensure the stability of the kinetic enolate.[1] A gradual warm-up to room temperature may be required to drive the reaction to completion.

-

Experimental Protocol: General Procedure for α-Methoxylation using a Strong Base

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add anhydrous tetrahydrofuran (THF).

-

Cool the solvent to -78 °C using a dry ice/acetone bath.

-

Slowly add diisopropylamine to the cooled THF.

-

Add an equimolar amount of n-butyllithium (n-BuLi) dropwise to generate LDA in situ. Stir for 30 minutes at -78 °C.

-

Add the ketone substrate dropwise to the LDA solution and stir for 1-2 hours at -78 °C to ensure complete enolate formation.

-

Introduce the methoxylating agent and allow the reaction to proceed, gradually warming to room temperature if necessary.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Proceed with standard aqueous workup and purification.

Issue 2: Formation of Significant Amounts of Aldol Condensation Products

Question: My reaction is producing a significant amount of a higher molecular weight byproduct, which I suspect is from an aldol condensation. How can I prevent this?

Answer:

Aldol condensation is a common side reaction when working with enolates.[3] It occurs when the enolate attacks the carbonyl group of an unreacted ketone molecule. This is particularly problematic when using weaker bases that do not fully deprotonate the starting ketone, leading to a mixture of the enolate and the ketone in the reaction flask.

dot

Caption: Competing Aldol Condensation Pathway.

Strategies to Minimize Aldol Condensation:

-

Quantitative Enolate Formation: The most effective way to prevent aldol reactions is to ensure that all of the starting ketone is converted to the enolate before the methoxylating agent is added.

-

Use a Strong, Non-Nucleophilic Base: A strong base like LDA, when used in a slight excess (e.g., 1.05-1.1 equivalents), will rapidly and irreversibly deprotonate the ketone, minimizing the concentration of the electrophilic ketone.[1]

-

Low Temperature: Performing the deprotonation at low temperatures (-78 °C) slows down the rate of the aldol reaction, which typically has a higher activation energy than deprotonation.[1]

-

-

Inverse Addition: Add the ketone slowly to the solution of the base. This ensures that the ketone is always in the presence of an excess of the base, promoting rapid deprotonation and minimizing the opportunity for the newly formed enolate to react with the starting ketone.

-

Choice of Solvent: Aprotic solvents like THF are preferred as they do not facilitate the proton exchange that can lead to an equilibrium between the ketone and the enolate.[4]

Issue 3: Poor Regioselectivity in Unsymmetrical Ketones

Question: I am trying to methoxylate an unsymmetrical ketone and I'm getting a mixture of regioisomers. How can I control where the methoxy group adds?

Answer:

The regioselectivity of α-methoxylation is determined by the relative stability and rate of formation of the possible enolates. You can control this by carefully selecting your reaction conditions to favor either the kinetic or the thermodynamic enolate.[5]

dot

Caption: Controlling Regioselectivity of Enolate Formation.

Controlling Regioselectivity:

-

To Form the Kinetic Product (at the less substituted α-carbon):

-

Base: Use a strong, sterically hindered base like LDA. Its bulkiness makes it more likely to abstract a proton from the less sterically hindered side of the ketone.[2]

-

Temperature: Use low temperatures (typically -78 °C) to ensure the deprotonation is irreversible and the enolates do not have enough energy to equilibrate to the more stable thermodynamic form.[1][5]

-

Solvent: Use an aprotic solvent like THF.[4]

-

-

To Form the Thermodynamic Product (at the more substituted α-carbon):

-